(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one
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Overview
Description
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one is a complex organic compound characterized by its unique furo[3,4-d][1,2]oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems are employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-d][1,2]oxazole derivatives: Compounds with similar ring structures but different substituents.
Isopropyl-substituted heterocycles: Molecules with isopropyl groups attached to different heterocyclic cores.
Uniqueness
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
183386-20-1 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
0 |
Synonyms |
Furo[3,4-d]isoxazol-4(3aH)-one, 6,6a-dihydro-3-(1-methylethyl)-, cis- (9CI) |
Origin of Product |
United States |
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